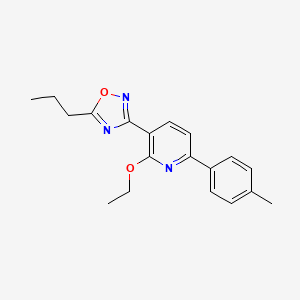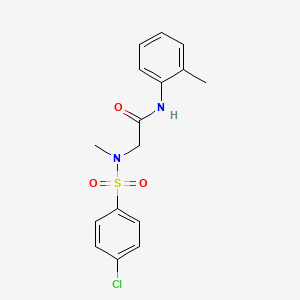
2-(N-methyl4-chlorobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-methyl4-chlorobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamide, also known as Meclofenoxate or Centrophenoxine, is a nootropic drug that is used to improve cognitive function, memory, and learning ability. It was first synthesized in the 1950s by D. Gross and J. Bormann and has been used in clinical settings since the 1960s. Meclofenoxate is a derivative of DMAE (dimethylaminoethanol), which is a natural substance found in the brain that is involved in the synthesis of acetylcholine, a neurotransmitter that is important for memory and learning.
Wirkmechanismus
The exact mechanism of action of 2-(N-methyl4-chlorobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamidee is not fully understood, but it is believed to work by increasing the synthesis and release of acetylcholine in the brain. Acetylcholine is an important neurotransmitter that is involved in memory and learning. 2-(N-methyl4-chlorobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamidee may also increase blood flow to the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
2-(N-methyl4-chlorobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamidee has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function and memory. It has also been shown to increase blood flow to the brain, which can improve oxygen and nutrient delivery to brain cells. 2-(N-methyl4-chlorobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamidee has been shown to have antioxidant properties, which can protect against oxidative stress and neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
2-(N-methyl4-chlorobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamidee is a relatively safe and non-toxic compound that can be used in laboratory experiments to study cognitive function and memory. It has been used in animal models and in human clinical trials with few reported side effects. However, it is important to note that 2-(N-methyl4-chlorobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamidee may not be effective in all individuals and may have limited effects in certain populations.
Zukünftige Richtungen
There are several future directions for research on 2-(N-methyl4-chlorobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamidee. One area of research is to further investigate the mechanism of action of 2-(N-methyl4-chlorobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamidee and how it affects cognitive function and memory. Another area of research is to investigate the potential neuroprotective effects of 2-(N-methyl4-chlorobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamidee and its use in treating neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to determine the optimal dosage and duration of treatment with 2-(N-methyl4-chlorobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamidee.
Synthesemethoden
2-(N-methyl4-chlorobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamidee can be synthesized by reacting DMAE with p-chlorobenzenesulfonyl chloride and then with 4-phenoxyphenylacetic acid. The resulting compound is then purified and crystallized to obtain 2-(N-methyl4-chlorobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamidee. The synthesis of 2-(N-methyl4-chlorobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamidee is relatively simple and can be done in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
2-(N-methyl4-chlorobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamidee has been studied extensively for its effects on cognitive function and memory. It has been shown to improve memory and learning ability in animal models and in human clinical trials. 2-(N-methyl4-chlorobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamidee has also been studied for its potential neuroprotective effects and has been shown to protect against oxidative stress and neuronal damage in animal models.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-12-5-3-4-6-15(12)18-16(20)11-19(2)23(21,22)14-9-7-13(17)8-10-14/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHCNZRTMRBKDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

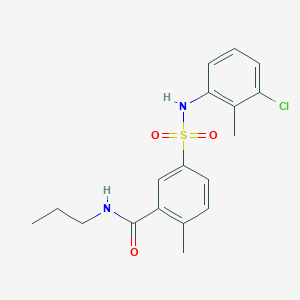
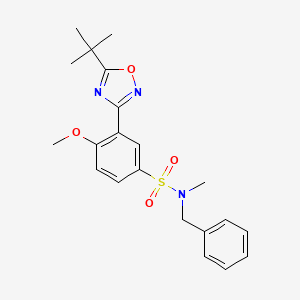
![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7695713.png)

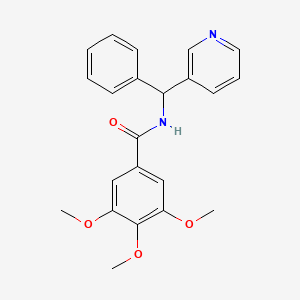
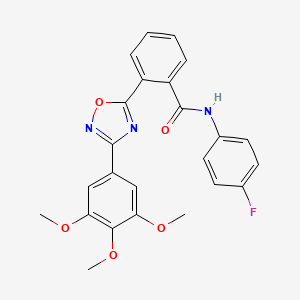
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7695733.png)
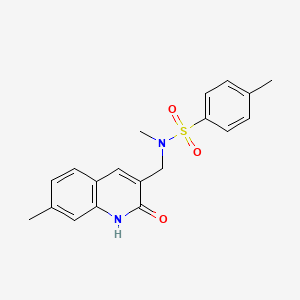

![5-(4-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B7695755.png)

![N-(butan-2-yl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695768.png)
